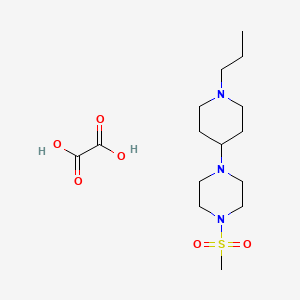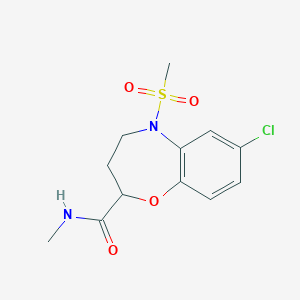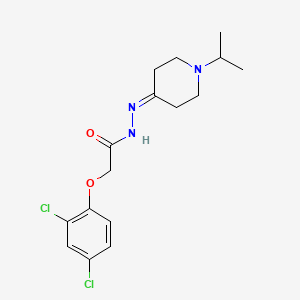![molecular formula C18H16Cl2N2O4S B6125571 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione, also known as sulpiride, is a psychotropic drug that belongs to the benzamide class. It is widely used in the treatment of various mental disorders, such as schizophrenia, depression, and anxiety. Sulpiride is a potent dopamine D2 receptor antagonist, which means it blocks the activity of dopamine in the brain.
作用機序
Sulpiride acts as a selective antagonist of dopamine D2 receptors in the brain. By blocking the activity of dopamine, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione reduces the symptoms of mental disorders, such as hallucinations, delusions, and disorganized thinking. Sulpiride also has an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Sulpiride has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of prolactin, a hormone that regulates lactation and reproductive function. Sulpiride also affects the activity of other neurotransmitters, such as norepinephrine and acetylcholine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Sulpiride has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for investigating the role of dopamine in the brain. Sulpiride is also relatively inexpensive and widely available. However, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Sulpiride also has some side effects, such as sedation and extrapyramidal symptoms, which may affect the results of experiments.
将来の方向性
There are several future directions for research on 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione. One area of interest is the development of new drugs that target dopamine receptors with greater selectivity and fewer side effects. Another area of research is the investigation of the role of dopamine in other mental disorders, such as addiction and attention deficit hyperactivity disorder. Finally, research on the long-term effects of 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione on the brain and behavior is needed to better understand its therapeutic potential and limitations.
合成法
Sulpiride can be synthesized by reacting 2,5-dichlorobenzene sulfonamide with 2-phenylethylamine in the presence of a base, such as sodium hydroxide, followed by cyclization with phosgene. This method yields 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione as a white crystalline powder with a melting point of 175-177°C.
科学的研究の応用
Sulpiride has been extensively studied for its therapeutic potential in various mental disorders. It has been found to be effective in the treatment of schizophrenia, depression, and anxiety. Sulpiride has also been shown to improve cognitive function in patients with Alzheimer's disease. In addition, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has been used in research studies to investigate the role of dopamine in the brain and its association with mental disorders.
特性
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c19-14-6-7-15(20)16(10-14)27(25,26)21-11-17(23)22(18(24)12-21)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWKPOCIMCGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)

![N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6125522.png)

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)